molecular formula C17H14F3N3O2 B5209964 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 5660-61-7

2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B5209964
CAS-Nummer: 5660-61-7
Molekulargewicht: 349.31 g/mol
InChI-Schlüssel: UFRCUEDAJYXRRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves diversified synthetic routes and methodologies. For instance, An et al. (2017) showcased a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, illustrating a method to access structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including those similar to the compound of interest, has been extensively studied. These studies often involve X-ray diffraction and NMR techniques to elucidate their spatial arrangement and bonding. For example, Wen et al. (2006) analyzed the bond lengths and angles within N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, providing insights into the planarity and intramolecular hydrogen bonding that contribute to the molecule's stability (Wen et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives demonstrate the reactivity and potential transformations of these compounds under various conditions. Didenko et al. (2015) detailed the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, highlighting the reactivity of the trifluoromethyl group and its impact on the compound's chemical properties (Didenko et al., 2015).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives in anion coordination, providing insight into the compound's crystal packing and interactions, which directly influence its physical properties (Kalita & Baruah, 2010).

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. The synthesis and study of these compounds, as demonstrated by Yuan et al. (2019), who developed a palladium-catalyzed direct oxidative amidation of quinoxalin-2(1H)-ones, shed light on their potential reactivity and applications in creating novel compounds with specific functionalities (Yuan et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Quinoxaline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Zukünftige Richtungen

Future research could involve the synthesis of novel quinoxaline derivatives with enhanced biological activity, as well as further investigation into their mechanisms of action .

Eigenschaften

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)10-5-1-2-6-11(10)22-15(24)9-14-16(25)23-13-8-4-3-7-12(13)21-14/h1-8,14,21H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRCUEDAJYXRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386318
Record name F0158-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS RN

5660-61-7
Record name F0158-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.